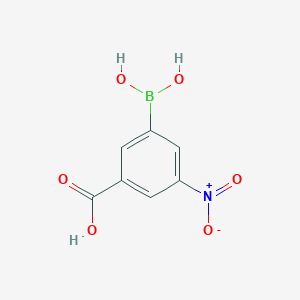

3-Carboxy-5-nitrophenylboronic acid

Description

Significance of Boronic Acids in Contemporary Chemical Science

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, are a class of compounds with broad significance in modern chemistry. researchgate.netnih.gov Their versatility stems from their unique electronic properties and reactivity. One of the most notable applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgwikipedia.org This reaction has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Beyond their role in synthesis, boronic acids are widely recognized for their ability to reversibly bind with diols, such as those found in saccharides. bath.ac.uk This interaction forms the basis for the development of sensors for glucose and other sugars, which is of significant interest for diabetes management and other biomedical diagnostics. bath.ac.uknih.govmdpi.com The stability, generally low toxicity, and diverse reactivity of boronic acids have solidified their position as essential building blocks in contemporary chemical science. researchgate.net

Overview of 3-Carboxy-5-nitrophenylboronic Acid as a Multifunctional Compound

This compound stands out as a multifunctional compound due to the presence of three distinct functional groups on the phenyl ring: the boronic acid, the carboxylic acid, and the nitro group. This strategic arrangement of functionalities allows for its application in a variety of research areas.

The boronic acid group enables its participation in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of biaryl derivatives. researchgate.net It is also the key to its use in sensing applications, particularly for the detection of glucose and other carbohydrates through the formation of boronate esters with diol-containing molecules. nih.govdovepress.com

The presence of the electron-withdrawing nitro group on the phenyl ring has been shown to enhance the glucose-sensing capabilities of the boronic acid moiety. nih.govacs.org This electronic effect increases the acidity of the boronic acid, facilitating its interaction with diols under physiological conditions. nih.gov

The carboxylic acid group provides a site for further chemical modification, such as the formation of amides or esters. This allows for the covalent attachment of this compound to other molecules and materials, such as polymers, dendrimers, and surfaces. researchgate.netnih.govrsc.org This trifunctional nature makes it a valuable component in the design of complex molecular architectures and functional materials.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 101084-81-5 |

| Molecular Formula | C7H6BNO6 |

| Molecular Weight | 210.94 g/mol |

| Melting Point | 229-232 °C |

| Appearance | White to light yellow powder/crystal |

This data is compiled from multiple sources. researchgate.netnih.govlibretexts.orgharvard.edu

Historical Context of Boronic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

The history of boronic acids dates back to the 19th century, but their widespread use in organic synthesis began to flourish in the latter half of the 20th century. A pivotal moment in the history of boronic acids was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 by Akira Suzuki and his colleagues. libretexts.orgwikipedia.org This palladium-catalyzed reaction between an organoboron compound and an organohalide revolutionized the way chemists could create carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The reaction's tolerance of a wide range of functional groups and its relatively mild conditions contributed to its rapid adoption in both academic and industrial laboratories. organic-chemistry.org

In medicinal chemistry, the interest in boronic acid derivatives has grown significantly, especially after the discovery and development of bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA in 2003 for the treatment of multiple myeloma. researchgate.net This milestone demonstrated the potential of boronic acids as pharmacophores and spurred further research into their therapeutic applications. The ability of the boronic acid moiety to form reversible covalent bonds with the active sites of enzymes has been a key aspect of their design as enzyme inhibitors. researchgate.net Today, several other boronic acid-based drugs have been approved for various therapeutic uses, and many more are in different stages of clinical development, highlighting the enduring importance of this class of compounds in drug discovery. researchgate.net

Detailed Research Findings

Recent academic research has explored the unique properties of this compound in various applications, primarily focusing on its utility in the development of stimuli-responsive materials and analytical methods.

Glucose-Responsive Systems

A significant area of research for this compound is in the creation of glucose-responsive systems for potential applications in drug delivery, such as insulin (B600854) release. acs.orgrsc.org In one study, multilayer films were prepared using poly(amidoamine) dendrimers modified with this compound (3C5NPBA-D) and poly(vinyl alcohol) (PVA). nih.gov These films were stable at physiological pH but would decompose in the presence of glucose. nih.gov The study found that the films made with 3C5NPBA-D were more sensitive to glucose than those made with a similar boronic acid lacking the nitro group (3-carboxyphenylboronic acid). nih.gov This enhanced sensitivity was attributed to the electron-withdrawing effect of the nitro group, which increases the binding affinity of the boronic acid to glucose. nih.gov

In another study, a glucose-responsive pseudopolyrotaxane (PPRX) was developed for insulin release. rsc.org This system consisted of γ-cyclodextrin modified with this compound and a naphthalene-modified polyethylene glycol. The binding of glucose to the boronic acid moiety caused the disintegration of the PPRX structure, leading to the release of an appended insulin molecule. rsc.org This research also highlighted the superior glucose sensitivity of the system containing the this compound derivative compared to a similar system without the nitro group. rsc.org

Shell-crosslinked micelles have also been prepared using an amphiphilic block copolymer, dextran-block-polylactide, modified with this compound. researchgate.net These micelles were designed for pH-responsive drug delivery. In acidic conditions, the boronate esters formed within the micelle shell would hydrolyze, leading to the de-crosslinking of the micelles and the release of the encapsulated drug. researchgate.net

Analytical Applications

The ability of this compound to react with diols has been exploited in the field of analytical chemistry, particularly in mass spectrometry. In one study, it was used as a derivatizing agent for the analysis of carbohydrate isomers by ion mobility-mass spectrometry (IM-MS). dovepress.comharvard.edu By reacting with the vicinal hydroxyl groups of monosaccharides and disaccharides, it amplified the structural differences between isomers, allowing for their rapid and effective separation and identification. dovepress.comharvard.edu The reaction was shown to be rapid, with derivatized products detected almost immediately after mixing with the analyte. dovepress.com

Organic Synthesis

As a boronic acid derivative, this compound is a valuable reactant in organic synthesis. It can be used in Suzuki-Miyaura cross-coupling reactions to prepare biaryl derivatives. researchgate.net It has also been used as a reactant in copper-catalyzed chlorination reactions to produce 3-chloro-5-nitrobenzoic acid. researchgate.net Furthermore, it can be reduced via catalytic hydrogenolysis to yield 3-amino-5-carboxyphenylboronic acid, a useful synthetic intermediate. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

3-borono-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFCLWDGNHGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378365 | |

| Record name | 3-Carboxy-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-81-5 | |

| Record name | 3-Carboxy-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Carboxy-5-nitrophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Carboxy 5 Nitrophenylboronic Acid and Derivatives

Established Synthetic Pathways for 3-Carboxy-5-nitrophenylboronic Acid

Synthesis from 5-Carboxyphenylboronic Acid Precursors

The most conventional and well-documented method for the preparation of this compound involves the direct nitration of 3-carboxyphenylboronic acid. This electrophilic aromatic substitution reaction typically utilizes a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) dtu.dk.

The general procedure entails the slow addition of fuming nitric acid to a solution of 3-carboxyphenylboronic acid in concentrated sulfuric acid, maintained at a low temperature using an ice bath. The reaction mixture is stirred for a short period, allowing for the regioselective installation of the nitro group at the meta-position relative to both the carboxyl and boronic acid functionalities. The directing effects of the deactivating carboxyl and boronic acid groups favor the introduction of the nitro group at the C5 position.

Following the reaction, the product is precipitated by pouring the acidic mixture into ice water. The crude solid is then collected by filtration, washed with cold water to remove residual acid, and purified by recrystallization from water to afford this compound as a white solid dtu.dk. A typical reported yield for this process is approximately 63.0% dtu.dk.

Table 1: Conventional Synthesis of this compound

| Precursor | Reagents | Key Conditions | Product | Reported Yield |

| 3-Carboxyphenylboronic acid | Concentrated H₂SO₄, Fuming HNO₃ | Ice water bath cooling, short reaction time | This compound | ~63.0% dtu.dk |

Catalytic Hydrogenolysis for Derivative Synthesis

This compound serves as a valuable intermediate for the synthesis of its amino-substituted derivatives. A common and efficient method to achieve this transformation is through catalytic hydrogenolysis. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst.

A standard procedure involves dissolving this compound in a suitable solvent, such as methanol, and adding a palladium on carbon (Pd/C) catalyst dtu.dk. The mixture is then subjected to a hydrogen atmosphere for several hours. The palladium catalyst facilitates the reduction of the nitro group.

Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired product, 3-amino-5-carboxyphenylboronic acid, typically as a white powdery solid. This method is highly efficient, with reported yields as high as 97.1% dtu.dk.

Advanced Synthetic Strategies for Functionalized Derivatives

Chemo- and Regioselective Functionalization Approaches

Achieving specific chemo- and regioselectivity is a primary focus in the synthesis of complex organic molecules. In the context of this compound, regioselectivity is a key consideration during the initial nitration step. The inherent directing effects of the existing substituents on the phenyl ring guide the incoming nitro group.

An advanced and highly regioselective method for the synthesis of nitroaromatic compounds from arylboronic acids is ipso-nitration. This reaction involves the substitution of the boronic acid group with a nitro group. Various reagents and conditions have been developed to facilitate this transformation, offering a controlled and selective route to nitroarenes sigmaaldrich.com. While this method is more commonly used to synthesize nitroarenes from their corresponding arylboronic acids, the principles of regiocontrol are central to the synthesis of specifically substituted compounds like this compound.

Further functionalization of the this compound scaffold can be achieved through reactions targeting the existing functional groups. For instance, the carboxylic acid can be converted to esters or amides, and the nitro group can be reduced to an amine, as discussed previously, which can then undergo a wide range of subsequent reactions. The boronic acid moiety itself is a versatile functional group, capable of participating in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl and heteroaryl halides sigmaaldrich.com.

Parallel Solid-Phase Synthesis Techniques

This compound has found utility as a reactant in parallel solid-phase synthesis (SPS) sigmaaldrich.com. SPS is a powerful technique for the rapid generation of large libraries of compounds, which is particularly valuable in drug discovery. In this methodology, molecules are assembled on an insoluble solid support, or resin. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin-bound product.

The bifunctional nature of this compound, possessing both a carboxylic acid and a boronic acid group, makes it a candidate for use as a linker molecule in SPS. A linker is a chemical entity that connects the growing molecule to the solid support. The carboxylic acid group can be used to attach the molecule to a resin, while the boronic acid functionality remains available for subsequent reactions, such as Suzuki-Miyaura cross-coupling. Alternatively, the boronic acid could potentially be used for attachment to a diol-functionalized resin, leaving the carboxylic acid available for further derivatization.

One documented application is its use as a reactant in the parallel solid-phase synthesis of azabicyclooctylidenemethylbenzamides, which have been investigated as μ- and δ-opioid agonists sigmaaldrich.com. In such syntheses, the boronic acid functionality would likely participate in a palladium-catalyzed cross-coupling reaction to build the desired molecular scaffold.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound, employing concentrated strong acids, presents environmental and safety concerns. The principles of green chemistry aim to address these issues by developing more sustainable and environmentally benign synthetic methods. While specific green synthesis protocols for this compound are not extensively documented, general green approaches for nitration and the synthesis of arylboronic acids can be applied.

For the nitration step, alternatives to the hazardous mixed acid system are being explored. These include the use of milder nitrating agents and catalytic systems that reduce waste and improve safety. For example, the use of dinitrogen pentoxide (N₂O₅) in a liquefied 1,1,1,2-tetrafluoroethane medium has been reported as an effective and safer method for the nitration of aromatic compounds nih.gov. This approach minimizes acidic waste and avoids the use of toxic organic solvents. Another green approach involves mechanochemistry, using ball milling to carry out nitration reactions under solvent-minimized conditions with benign organic nitrating agents nih.gov.

Furthermore, the development of continuous flow processes for nitration reactions can offer improved safety and efficiency compared to traditional batch methods. Continuous flow reactors allow for better control over reaction parameters, reducing the risk of runaway reactions and minimizing waste soton.ac.uk.

In the broader context of arylboronic acid synthesis, green methods often focus on minimizing the use of hazardous reagents and solvents. This includes the development of catalytic C-H borylation reactions that avoid the need for pre-functionalized starting materials.

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and residual acids. Standard laboratory techniques for purifying solid organic compounds are typically employed.

Purification Techniques:

Recrystallization: This is a common method for purifying crude solid products. The synthesized compound is dissolved in a suitable hot solvent or solvent mixture (e.g., ethyl acetate and hexane) and allowed to cool slowly. orgsyn.org As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

Chromatography: Flash column chromatography is another effective technique. orgsyn.org The crude product is loaded onto a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the compound and impurities to the stationary phase, allowing for the collection of the pure product in fractions.

Characterization Techniques:

Once purified, the identity and purity of the this compound are confirmed using various analytical methods.

Melting Point Determination: A sharp and defined melting point is a key indicator of purity. The reported melting point for this compound is in the range of 248-252 °C.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The spectra would show characteristic signals for the protons and carbons of the disubstituted benzene ring, as well as for the carboxyl group.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, which is 210.94 g/mol , confirming its elemental composition (C₇H₆BNO₆).

Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the final product by separating it from any remaining impurities. vt.edu

The combination of these purification and characterization techniques ensures the final product meets the required standards of purity and structural integrity for subsequent applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 101084-81-5 | |

| Molecular Formula | C₇H₆BNO₆ | |

| Molecular Weight | 210.94 g/mol | |

| Appearance | White to light yellow solid |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-carboxyphenylboronic acid |

| Sulfuric acid |

| Nitric acid |

| 3-chloro-5-nitrobenzoic acid |

| 3-amino-5-carboxyphenylboronic acid |

| Ethyl acetate |

Applications of 3 Carboxy 5 Nitrophenylboronic Acid in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon (C-C) bonds. libretexts.org 3-Carboxy-5-nitrophenylboronic acid serves as a competent coupling partner in these reactions, enabling the synthesis of a wide array of substituted aromatic compounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The general mechanism involves a catalytic cycle with a palladium complex, beginning with oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

A primary application of this compound is in the synthesis of biaryl derivatives. sigmaaldrich.com Biaryls are structural motifs found in many pharmaceuticals, natural products, and advanced materials. In the Suzuki-Miyaura reaction, the boronic acid group of the compound reacts with an aryl halide in the presence of a palladium catalyst and a base to form a new C-C bond, directly linking the two aromatic rings. libretexts.orgbeilstein-journals.org This method is valued for its functional group tolerance and generally high yields. researchgate.netnih.gov

This compound is effectively coupled with a variety of aryl and heteroaryl halides through palladium catalysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction provides a direct and powerful method for creating C-C bonds between different aromatic systems. libretexts.org The reaction's versatility allows for the combination of diverse substrates, leading to the generation of complex molecules with tailored electronic and steric properties. researchgate.netnih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction conditions and achieving high yields. nih.gov

Table 1: General Components for Suzuki-Miyaura Coupling

| Component | Role | Common Examples |

| Boronic Acid | Organoboron coupling partner | This compound |

| Organic Halide | Electrophilic coupling partner | Aryl halides, Heteroaryl halides (e.g., bromides, chlorides) |

| Catalyst | Facilitates the reaction cycle | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Base | Activates the boronic acid | Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄) |

| Solvent | Medium for the reaction | Dioxane, Toluene, Water |

A specific and notable application of this chemistry is the synthesis of aryl-clonazepam derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Researchers have utilized palladium-catalyzed Suzuki cross-coupling to react this compound (or a similar derivative) with clonazepam. eurjchem.comscite.ai This reaction forges a new aryl-aryl bond, modifying the core structure of clonazepam to produce novel derivatives. researchgate.net Such syntheses are typically performed using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as sodium carbonate (Na₂CO₃). eurjchem.comscite.airesearchgate.net

Table 2: Synthesis of Aryl-Clonazepam Derivatives via Suzuki Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

| Clonazepam | A suitable boronic acid derivative | Pd(PPh₃)₄ | Na₂CO₃ | Aryl-clonazepam derivative |

Copper-Catalyzed Chlorination Reactions for Benzoic Acid Derivatives

Beyond palladium catalysis, this compound can be used as a reactant in copper-catalyzed reactions. Specifically, it is employed in copper-catalyzed chlorination to produce 3-chloro-5-nitrobenzoic acid. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation demonstrates the utility of the boronic acid group as a precursor to other functional groups, in this case, its replacement with a chlorine atom.

Role as a Versatile Building Block in Complex Molecule Synthesis

The trifunctional nature of this compound makes it a valuable and versatile building block in the synthesis of complex molecules. chemimpex.com Each functional group—boronic acid, carboxylic acid, and nitro group—can participate in different and orthogonal chemical transformations. The boronic acid is key for cross-coupling reactions, while the carboxylic acid and nitro groups can be used for further modifications, such as amide bond formation or reduction to an amine, respectively. This versatility allows chemists to construct intricate molecular frameworks from a single, readily available starting material. chemimpex.comnih.gov

Development of Pharmaceuticals and Agrochemicals

The synthetic utility of this compound directly translates to its importance in the development of new pharmaceuticals and agrochemicals. chemimpex.com As a key intermediate, it enables the efficient construction of novel molecular scaffolds that are screened for biological activity. chemimpex.com Its role in forming biaryl linkages and serving as a multifunctional building block is crucial for creating libraries of complex compounds for drug discovery and for the synthesis of active ingredients in agricultural products. chemimpex.com

Catalytic Applications of 3 Carboxy 5 Nitrophenylboronic Acid

Enhancement of Reaction Rates and Selectivity in Catalytic Processes

3-Carboxy-5-nitrophenylboronic acid has been investigated for its capacity to improve reaction rates and selectivity in catalytic reactions, presenting potential advantages over more traditional catalysts. chemimpex.com The boronic acid moiety is a key functional group that can facilitate various organic reactions. Its electron-withdrawing nitro and carboxyl groups modulate the reactivity of the boronic acid, influencing its catalytic behavior. This tailored electronic property can lead to more efficient catalytic cycles and higher yields of desired products. In specific catalytic systems, the presence of this compound can lead to accelerated reaction times and a greater degree of control over the stereochemistry or regioselectivity of the products formed.

Exploration in Diverse Catalytic Systems

The utility of this compound extends across several types of catalytic reactions, where it primarily functions as a key reactant or building block. chemimpex.comsigmaaldrich.com Its applications are particularly notable in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. chemimpex.com

Key catalytic reactions involving this compound include:

Suzuki-Miyaura Cross-Coupling: It serves as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives. sigmaaldrich.comscientificlabs.com This reaction is a cornerstone of modern organic chemistry for creating complex molecules from simpler precursors. chemimpex.com

Copper-Catalyzed Chlorination: The compound can be converted to 3-chloro-5-nitrobenzoic acid through a copper-catalyzed chlorination reaction. sigmaaldrich.comscientificlabs.com

Synthesis of Clonazepam Derivatives: It is used in the palladium-catalyzed synthesis of aryl-clonazepam derivatives. sigmaaldrich.comscientificlabs.com

These examples highlight the compound's role as a versatile building block in synthesizing a variety of more complex chemical structures through transition metal catalysis.

Immobilization of Enzymes on Boronic Acid-Activated Surfaces

A significant application of boronic acids, including this compound, is in the field of bioconjugation and enzyme immobilization. chemimpex.com The boronic acid group can form reversible covalent bonds with cis-diol-containing molecules, such as the carbohydrate moieties found in glycosylated enzymes. rsc.org This interaction provides a stable and specific method for attaching enzymes to solid supports, which is crucial for developing robust biocatalysts and biosensors. rsc.orgnih.gov Immobilization can improve enzyme stability, simplify product purification, and allow for the repeated use of the enzyme. nih.govmdpi.com this compound is specifically noted for its use in immobilizing glucose oxidase and acetylcholinesterase on activated silica (B1680970) surfaces. sigmaaldrich.com

Glucose oxidase (GOx), a glycosylated enzyme, is a primary target for immobilization using boronic acid-functionalized surfaces. rsc.orgacs.org The covalent interaction between the boronic acid on the support and the glycan portions of GOx ensures stable attachment while often preserving the enzyme's catalytic activity. rsc.orgacs.org This method has been successfully used to prepare nanozymes for glucose detection. acs.org

For instance, a boronic acid-functionalized metal-organic framework (MOF) was used as a matrix for GOx immobilization. acs.orgacs.org This approach not only prevents enzyme leakage but also leverages the hierarchical porous structure of the MOF to enhance substrate mass transfer, leading to a rapid response time for glucose detection. acs.orgacs.org The immobilized GOx within this system demonstrated a notable catalytic activity for glucose reduction. acs.org

Table 1: Performance of Immobilized Glucose Oxidase on a Boronic Acid-Functionalized MOF

| Parameter | Value | Reference |

|---|---|---|

| Response Time | 10 min | acs.org |

| Linear Range | 2-100 µM | acs.org |

This interactive table summarizes the key performance metrics of a glucose biosensor based on GOx immobilized on a boronic acid-functionalized support.

This compound is also employed in the immobilization of acetylcholinesterase (AChE) on activated surfaces. sigmaaldrich.com AChE is a critical enzyme in the nervous system, and its immobilization is of great interest for the development of biosensors to detect organophosphates and other inhibitors. The principles of immobilization are similar to those for GOx, relying on the specific interaction between the boronic acid and the enzyme. rsc.org

Studies on AChE immobilization on other surfaces, such as porous silicon, have shown significant benefits. nih.gov Immobilized AChE demonstrates considerably higher thermal stability compared to the free enzyme, resisting denaturation at much higher temperatures. nih.gov This enhanced stability is a common advantage of enzyme immobilization, contributing to a longer shelf-life and robustness under harsh reaction conditions. nih.govnih.gov While the specific performance data for AChE immobilized via this compound is proprietary, the established success with similar enzymes underscores the viability of this application.

Table 2: Thermal Stability Comparison of Free vs. Immobilized Acetylcholinesterase

| Enzyme Form | Temperature for 50% Inhibitory Activity | Reference |

|---|---|---|

| Free Acetylcholinesterase | Up to 50°C | nih.gov |

This interactive table highlights the enhanced thermal stability of acetylcholinesterase upon immobilization, based on data from studies using porous silicon supports.

3 Carboxy 5 Nitrophenylboronic Acid in Sensor Technology and Diagnostics

Development of Chemical Sensors for Biomolecule Detection

3-Carboxy-5-nitrophenylboronic acid serves as a fundamental building block in the creation of chemical sensors for monitoring specific biomolecules. chemimpex.com The boronic acid moiety acts as a recognition element, capable of selectively binding to molecules that possess 1,2- or 1,3-diol functionalities. electrochemsci.orgacs.org This interaction has been harnessed to develop sensors for a range of biological species, including sugars, glycoproteins, and ribonucleic acids. mdpi.com

The presence of the carboxylic acid group on the phenyl ring provides a convenient handle for immobilization. This allows the compound to be covalently attached to various surfaces, such as silica (B1680970) or polymer films on electrodes, creating functionalized materials for sensor fabrication. electrochemsci.orgsigmaaldrich.com This immobilization is a key step in developing practical and reusable biosensors. For instance, boronic acid-activated silica surfaces have been used to immobilize enzymes like glucose oxidase and acetylcholinesterase. sigmaaldrich.com These functionalized materials form the basis of electrochemical and optical biosensors, where the binding event between the boronic acid and the target biomolecule is translated into a measurable signal. electrochemsci.orgmdpi.com

Glucose Sensing Applications

The detection of glucose is a critical area in medical diagnostics, particularly for managing diabetes mellitus. nih.gov Phenylboronic acids, including this compound, have emerged as important synthetic receptors for glucose, binding reversibly to its cis-diol groups. nih.gov This interaction forms the basis for various glucose sensing platforms.

Fluorescence-based sensors offer high sensitivity and are a promising alternative to traditional electrochemical methods for glucose monitoring. nih.govstrath.ac.uk In these systems, boronic acid derivatives are coupled with fluorescent molecules (fluorophores). nih.gov The binding of glucose to the boronic acid receptor induces a change in the local environment of the fluorophore, leading to a detectable change in fluorescence intensity, lifetime, or wavelength. nih.govnih.gov

Several strategies are employed, including systems based on fluorescence resonance energy transfer (FRET), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). strath.ac.uknih.gov In a typical PET sensor, the boronic acid receptor is linked to a fluorophore and a quencher (an amine group). In the absence of glucose, the nitrogen atom's lone pair of electrons quenches the fluorophore's excitement. When glucose binds to the boronic acid, the interaction with the nitrogen is disrupted, hindering the PET process and causing the fluorescence to turn "on". nih.gov The change in fluorescence can then be correlated to the ambient glucose concentration. nih.gov

To further enhance sensitivity and stability, boronic acid-based recognition elements can be integrated with nanomaterials like single-wall carbon nanotubes (SWCNTs). SWCNTs possess unique near-infrared (nIR) fluorescence properties that are highly sensitive to their local environment. nih.gov

In one approach, receptor molecules for glucose, such as those containing boronic acids, are adsorbed onto the surface of SWCNTs. The binding of glucose to these receptors alters the surface charge of the nanotube, causing a predictable shift in its nIR fluorescence. nih.gov This platform has the potential for continuous, in vivo monitoring, as nIR light can penetrate biological tissues with minimal interference. nih.gov Another system utilizes glucose oxidase adsorbed onto SWCNTs; the enzymatic reaction with glucose produces a co-product that modulates the nanotube's fluorescence, indirectly reporting the glucose concentration. nih.govnih.gov

The fundamental principle behind glucose sensing with this compound is the reversible covalent interaction between the boronic acid group and the cis-diol units of glucose. electrochemsci.orgnih.gov Boronic acids exist in a pH-dependent equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form. nih.gov The trigonal form reacts with diols to form a cyclic boronate ester. This ester is significantly more acidic than the parent boronic acid, readily converting to a more stable anionic tetrahedral boronate ester at physiological pH. nih.gov

This reversible reaction is highly dependent on pH and the specific structure of the diol. nih.gov Glucose in its furanose form presents cis-diols that can bind with the boronic acid. acs.org The binding affinity is a critical factor in sensor design. While the affinity for glucose can be modest, diboronic acid systems have been developed to enhance selectivity and binding strength by interacting with multiple hydroxyl groups on the glucose molecule simultaneously. nih.gov

Table 1: Research Findings on Boronic Acid-Diol Interactions

| Boronic Acid System | Analyte | Key Finding | Binding Constant (K) | Reference |

| Stilbene-4-boronic acid derivatives | Monosaccharides | Fluorescence response mechanism examined through PET and ICT. | Not specified | nih.gov |

| Diboronic acid sensor with pyridinium (B92312) salt | D-Glucose | Selective fluorescence response to glucose over fructose (B13574) and galactose at physiological pH. | 2512 M⁻¹ | nih.gov |

| Anthracene-based boronic acid reporter | Fructose | Fluorescence intensity increased 5-fold upon binding at physiological pH. | 115 M⁻¹ | nih.gov |

| Phenylboronic acid (PBA) in hydrogels | Glucose | Binding induces volumetric changes in the hydrogel matrix due to Donnan osmotic pressure. | Not specified | nih.gov |

Hydrogen Peroxide Detection Methodologies

Nitrophenylboronic acids, including the 3-carboxy-5-nitro isomer, serve as highly chemoselective probes for the detection of hydrogen peroxide (H₂O₂). nih.gov This detection method is based on a direct, nonenzymatic colorimetric reaction. nih.gov

The principle involves the oxidative conversion of the nitrophenylboronic acid by H₂O₂ into the corresponding nitrophenol. nih.govpsu.edu Under alkaline conditions, the resulting 4-nitrophenol, for example, is deprotonated to form the yellow-colored p-nitrophenolate anion, which has a distinct absorption maximum around 400-405 nm. nih.govpsu.edu The intensity of the color is directly proportional to the initial concentration of H₂O₂, allowing for quantitative analysis using a simple spectrophotometer. This method is rapid, with the reaction completing in minutes under optimal conditions, and has been successfully applied to determine residual H₂O₂ in food and agricultural products. nih.govpsu.edu

Table 2: Performance of Nitrophenylboronic Acid-Based H₂O₂ Sensors

| Boronic Acid Probe | Reaction Conditions | Detection Limit | Linear Range | Key Advantage | Reference |

| p-Nitrophenylboronic acid | Alkaline pH | Not specified | Good linear correlation | Highest sensitivity and fastest kinetics among isomers. | nih.gov |

| 4-Nitrophenyl boronic acid | pH 11, 80°C | ~1.0 µM | 1.0 to 40 µM | Direct measurement, unaffected by various salts and metal ions. | psu.edu |

| 4-Nitrophenyl boronic acid pinacol (B44631) ester | pH 11, 80°C | ~1.0 µM | 1.0 to 40 µM | Convenient and practical for rapid determination. | psu.edu |

Glycan and Carbohydrate Recognition

The ability of boronic acids to bind with diols extends to the much broader and complex field of glycan recognition. mdpi.comresearchgate.net Glycans, which are complex carbohydrates present on the surface of cells, play crucial roles in biological processes, and their altered structures are often associated with diseases like cancer. nih.gov Boronic acid-based materials function as synthetic receptors or "boronolectins" that can mimic the recognition capabilities of natural glycan-binding proteins (lectins). researchgate.net

The interaction involves the formation of reversible covalent boronate esters with the syn-hydroxyl groups found in various saccharides. researchgate.net This specific recognition allows for the development of sensors and assays to detect and profile glycans and glycoproteins, which are important biomarkers. mdpi.com The reversible nature of the bond is particularly advantageous, enabling the creation of dynamic systems for continuous monitoring or for the separation and enrichment of specific glycoproteins from complex biological samples. electrochemsci.orgmdpi.com

Differential Sensing of Saccharide Species

The differential sensing of saccharides, which involves distinguishing between structurally similar sugar molecules, is a challenging analytical task. Boronic acids, including this compound and its analogs, are capable of forming reversible covalent bonds with the cis-1,2- and cis-1,3-diol groups present in saccharides. nih.gov This interaction forms the basis of many sensing platforms. The formation of these boronate esters can be detected through various signaling mechanisms, such as fluorescence or color changes. nih.gov

Sensor arrays, often utilizing a single cross-reactive sensor under different conditions or a group of different sensors, can generate unique response patterns for various saccharides, acting as an "artificial chemical nose". mdpi.com By employing pattern recognition techniques like linear discriminant analysis (LDA), these arrays can successfully distinguish between multiple types of saccharides. mdpi.com For instance, a sensor array using 3-nitrophenylboronic acid, a related compound, with four different catechol dyes was able to discriminate seven different monosaccharides with 100% classification success. nih.gov The principle relies on the displacement of a dye from the boronic acid upon the introduction of a saccharide, leading to a measurable color change. nih.gov The affinity of the boronic acid for different saccharides varies, which results in a unique colorimetric fingerprint for each sugar. nih.govnih.gov

Research has shown that the binding affinity of boronic acids to saccharides does not always correlate directly with the acidity of the boronic acid receptor but is also influenced by factors like hydrophilicity and steric interactions. mdpi.com This complexity in binding allows for the creation of differential sensor arrays that can distinguish even between glucose and fructose. mdpi.com

Multi-site Derivatization for Isomeric Carbohydrate Resolution

Resolving carbohydrate isomers is a significant analytical challenge due to their identical mass and often subtle structural differences. researchgate.net A powerful strategy to overcome this is multi-site derivatization using this compound (3C5NBA). researchgate.net In this approach, two molecules of 3C5NBA react covalently with a single mono- or disaccharide molecule under aqueous conditions at room temperature. researchgate.net This reaction, which targets the vicinal hydroxyl groups on the saccharides, is rapid and effectively amplifies the structural differences between isomers. researchgate.net The resulting derivatized products each possess a unique and distinguishable signature, which allows for their separation and identification. researchgate.net This method has been successfully applied to improve the separation of isomeric carbohydrate compounds. researchgate.net

Application in Ion Mobility-Mass Spectrometry (IM-MS) for Carbohydrate Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge. However, analyzing small sugar isomers with IM-MS alone can be difficult due to their minor differences in collision cross-section. researchgate.net Derivatization with this compound significantly enhances the structural selectivity and resolution of carbohydrates in IM-MS analyses. researchgate.netnih.gov

When carbohydrates are derivatized with 3C5NBA, the resulting complexes show significant shifts in their drift times in the ion mobility cell, leading to greatly improved separation. researchgate.net Research has demonstrated up to a three-fold gain in resolution for derivatized saccharides compared to underivatized forms. researchgate.net This technique has been successfully used to analyze a range of monosaccharides and disaccharides, including D-glucose, D-galactose, D-mannose, and D-fructose. researchgate.net The combination of multi-site derivatization with advanced IM-MS, such as cyclic ion mobility (cIM) mass spectrometry, allows for the separation and unequivocal identification of nearly all major products from the derivatization reactions, further validated by tandem mass spectrometry (MS/MS) fragmentation data. researchgate.net

| Technique | Analyte Type | Key Finding | Reference |

|---|---|---|---|

| Multi-site Derivatization IM-MS | Monosaccharides & Disaccharides | Two 3C5NBA molecules react with each saccharide, creating a distinguishable mobility signature. | researchgate.net |

| IM-MS | Isomeric Carbohydrates | Up to a 3-fold gain in resolution compared to underivatized analysis. | researchgate.net |

| Cyclic IM-MS (cIM-MS) | Four monosaccharide standards | Three passes enabled separation of all possible pairs. | researchgate.net |

| General IM-MS Strategy | Carbohydrates | Boronic acid derivatization improves confidence in carbohydrate identification and characterization. | nih.gov |

Colorimetric Sensor Arrays for Saccharide Discrimination

Colorimetric sensor arrays provide a simple, visual method for detecting and discriminating between different saccharides. nih.gov These arrays often work on an indicator displacement assay (IDA) principle. nih.gov In a typical system, a boronic acid, such as the structurally similar 3-nitrophenylboronic acid, is mixed with a pH-sensitive or catechol-based dye. nih.govnih.gov This forms a boronate ester complex with a specific color. nih.gov When a saccharide is introduced, it competes with the dye for binding to the boronic acid. nih.gov Due to the high affinity of boronic acids for saccharides, the dye is released, causing a distinct and observable color change. nih.govnih.gov

By using an array of different dyes with the same boronic acid, a unique pattern of color changes—a colorimetric fingerprint—is generated for each specific saccharide. nih.gov This approach has been used to successfully differentiate among 11 common saccharides, which could be distinguished simply by observing the color difference map with the naked eye. nih.gov These sensor arrays are promising tools for applications like food monitoring. nih.gov

Anion Sensing through Lewis Acid-Base Interactions

Beyond saccharides, the Lewis acidic nature of the boron atom in this compound allows it to interact with Lewis bases, such as anions. This property has been harnessed to develop sensors for anion detection. Specifically, this compound (referred to as CNPBA in some studies) has been employed as a receptor for the detection of fluoride (B91410) ions (F⁻) in aqueous solutions. researchgate.net The interaction is based on the formation of a bond between the electron-deficient boron atom and the electron-rich fluoride anion.

Organic Field-Effect Transistors (OFETs) in Anion Sensing

A novel platform for anion detection utilizes Organic Field-Effect Transistors (OFETs). nih.gov In this design, an OFET device is coupled with an extended-gate electrode that is functionalized with a receptor molecule. researchgate.netrsc.org For anion sensing, this compound has been used as the fluoride receptor on the gold surface of the extended-gate electrode. researchgate.netrsc.org

When the functionalized electrode is exposed to a solution containing fluoride ions, the binding of F⁻ to the boronic acid groups on the surface alters the electrochemical potential at the gate. researchgate.net This change in potential modulates the drain current and threshold voltage of the OFET, providing a measurable electrical signal that corresponds to the anion concentration. rsc.org This innovative sensor design demonstrates the potential for creating low-cost, printable electronic devices for practical anion sensing applications. nih.gov

| Component | Function | Sensing Principle | Reference |

|---|---|---|---|

| This compound | Anion Receptor | Binds fluoride ions (F⁻) via Lewis acid-base interaction. | researchgate.net |

| Extended-Gate OFET | Transducer | Converts the chemical binding event into a measurable electrical signal (change in current/voltage). | nih.govrsc.org |

| Aqueous Buffer (pH 5.5) | Medium | Provides the environment for the anion sensing to occur. | researchgate.net |

Influence of Nitro Group on Lewis Acidity in Sensing Platforms

The efficiency of a boronic acid as a sensor, for both saccharides and anions, is highly dependent on its Lewis acidity (the ability of the boron atom to accept electrons). researchgate.net For phenylboronic acids, this acidity is quantified by the pKa value. A lower pKa indicates a stronger acid and facilitates the formation of the tetrahedral boronate species that binds to diols and other nucleophiles. nih.gov

A key strategy to lower the pKa and thus enhance sensing capability at neutral or physiological pH is to introduce electron-withdrawing groups onto the phenyl ring. researchgate.net The nitro group (–NO₂) on this compound is a powerful electron-withdrawing group. researchgate.net This group reduces the electron density on the aromatic ring, which in turn increases the electrophilicity and Lewis acidity of the boron atom. researchgate.net This enhanced acidity promotes the binding of diols and anions, making this compound a more effective receptor in sensing applications compared to unsubstituted phenylboronic acid. researchgate.net

Biomedical and Drug Discovery Applications

Role in Drug Development and Targeted Therapies

3-Carboxy-5-nitrophenylboronic acid serves as a crucial intermediate in the synthesis of complex pharmaceuticals. chemimpex.com Its structural functionalities make it a valuable component for creating novel therapeutic agents. The boronic acid group is particularly useful for forming carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling, a powerful method for constructing the core structures of many modern drugs. sigmaaldrich.comsigmaaldrich.com

In the realm of targeted therapies, phenylboronic acid (PBA) and its derivatives have emerged as promising agents for their ability to selectively recognize and bind to cancer cells. nih.gov This targeting capability is foundational to developing treatments that can minimize off-target effects and improve therapeutic efficacy. nih.gov Research has expanded from investigating simple PBA derivatives to incorporating them into complex nanomaterials and advanced drug-delivery systems to enhance their therapeutic potential. chemimpex.comnih.gov These systems are designed to exploit the unique features of cancer cell surfaces for more precise treatment. nih.gov

Bioconjugation Processes and Drug Delivery Systems

Bioconjugation is the chemical process of covalently linking two molecules where at least one is a biomolecule, such as a protein or carbohydrate. rsc.org this compound is utilized in these processes to attach biomolecules to other compounds or surfaces. chemimpex.com This technique is instrumental in creating sophisticated drug delivery systems designed to improve the effectiveness of therapeutic agents. chemimpex.com The ideal bioconjugation reaction for such applications is one that can be performed in water at a neutral pH, produces high yields with minimal byproducts, and is highly selective for its target. rsc.org The unique reactivity of the boronic acid group makes it well-suited for these demanding requirements, enabling the construction of functionalized polymers and nanomaterials for drug delivery. chemimpex.com

Interaction with Biological Targets and Enzymes

The specific arrangement of the carboxylic acid and nitro groups on the phenylboronic acid structure allows for effective and targeted interactions with various biological molecules, which is a key factor in its potential for drug discovery and development. chemimpex.com Phenylboronic acids have gained significant attention for their ability to provoke specific biological responses through these interactions. nih.gov

Reversible Binding to Enzyme Active Sites

A defining feature of this compound and related compounds is the ability of the boronic acid moiety to form reversible covalent bonds with molecules containing diol groups (two adjacent hydroxyl groups), such as those found in sugars and glycoproteins. rsc.org This interaction, which forms a cyclic boronate ester, is a powerful tool for molecular recognition and enzyme inhibition. rsc.org This reversible binding is analogous to how natural sugar-binding proteins (lectins) function, leading to the term "boronolectin" to describe this activity. rsc.org

Reversible inhibitors are critical in drug discovery as they can modulate enzyme activity without causing permanent changes. sigmaaldrich.com The binding often occurs at an enzyme's active site, where the inhibitor competes with the natural substrate. sigmaaldrich.com In the context of cancer therapy, PBAs can selectively bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, demonstrating a targeted interaction. nih.gov The stability of this binding can be pH-dependent, offering an additional layer of control over the interaction. rsc.org

Inhibition of Tumor Growth and Cancer Cell Proliferation

The ability of phenylboronic acids to selectively target cancer cells contributes to their potential to inhibit tumor growth. nih.gov By binding to specific biomarkers on the cell surface, these compounds can interfere with processes essential for cancer cell survival and proliferation. nih.gov Research on targeted cancer therapies has shown that interfering with specific cell surface receptors can lead to a reduction in tumor growth. nih.gov For instance, studies on other targeted agents have demonstrated that their application can lead to the formation of fewer colonies in anchorage-independent growth conditions and reduced growth of xenograft tumors in animal models. nih.gov Downregulating key receptors involved in cell growth has been shown to inhibit cancer cell proliferation, illustrating the principle by which targeted agents can function. nih.gov

Induction of Apoptosis in Cancer Cells

In addition to halting proliferation, targeted therapeutic agents can induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for eliminating malignant cells. Research on xenograft tumors treated with targeted therapies has shown evidence of apoptosis and necrosis within the tumor mass, often identified through methods like TUNEL staining. nih.gov The targeted binding of agents to cancer cells can trigger internal signaling pathways that lead to cell death, making it a critical goal in the development of new cancer treatments.

Glucose-Responsive Insulin (B600854) Release Systems

One of the most innovative applications of phenylboronic acid derivatives, including this compound, is in the development of "smart" insulin delivery systems that respond to changes in blood glucose levels. nih.govnih.gov These systems aim to mimic the function of healthy pancreatic β-cells, which release insulin in response to high glucose and stop when levels are normal. nih.gov Phenylboronic acid is one of the primary glucose-sensing moieties used to construct these advanced delivery platforms. nih.gov

The underlying mechanism relies on the reversible binding between the boronic acid and glucose. researchgate.net In one approach, dendrimer derivatives were modified with this compound to create a glucose-triggered release system that was stable in the absence of glucose at physiological pH. nih.gov In these systems, the boronic acid is part of a hydrogel or polymer matrix that holds insulin. researchgate.netrsc.org When blood glucose levels rise, glucose molecules compete with and displace the boronate-diol crosslinks within the matrix. researchgate.net This causes the hydrogel to swell or the polymer assembly to dissociate, leading to the rapid release of the encapsulated insulin. researchgate.netrsc.org As glucose levels fall, the system can reassemble, stopping the release. Researchers have developed various formulations, including nanoparticles and hydrogels, to optimize this glucose-responsive behavior for potential therapeutic use in diabetes. nih.govresearchgate.net

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Mechanism/Key Feature | Relevant Sections |

| Drug Development | Intermediate for pharmaceutical synthesis | Used in Suzuki-Miyaura cross-coupling to form C-C bonds. sigmaaldrich.comsigmaaldrich.com | 6.1 |

| Targeted Therapy | Targeting cancer cells | Reversibly binds to sialic acids overexpressed on tumor cells. nih.gov | 6.1, 6.3.1 |

| Bioconjugation | Linking biomolecules | Forms covalent bonds to create functionalized drug delivery systems. chemimpex.comrsc.org | 6.2 |

| Enzyme Inhibition | Modulating enzyme activity | Boronic acid group reversibly binds to enzyme active sites. sigmaaldrich.com | 6.3.1 |

| Drug Delivery | Glucose-responsive insulin release | Competitive binding with glucose triggers polymer dissociation and insulin release. nih.govresearchgate.net | 6.4 |

Pseudopolyrotaxane Design with this compound Modified Cyclodextrins

A thorough review of scientific literature did not yield any studies detailing the use of this compound in the modification of cyclodextrins for the design of pseudopolyrotaxanes.

Pseudopolyrotaxanes are supramolecular assemblies in which linear polymer chains are threaded through the cavities of macrocycles, such as cyclodextrins, without a bulky stopper at the ends to prevent dethreading. The modification of cyclodextrins with functional groups can enhance the stability and functionality of these assemblies. In principle, this compound could be conjugated to the hydroxyl groups of cyclodextrins. The resulting modified cyclodextrin (B1172386) could then potentially form pseudopolyrotaxanes with polymers, with the boronic acid moiety available for further interactions, such as binding to saccharides or glycoproteins. However, no published research has specifically investigated this application for this compound.

Supramolecular Structures for Stimulus-Responsive Systems

There is currently no available research demonstrating the incorporation of this compound into supramolecular structures for stimulus-responsive systems.

Theoretical and Computational Studies in Medicinal Chemistry

Computational methods like molecular docking are crucial in modern drug discovery for predicting the interaction between a ligand and a protein, thereby helping to identify potential drug candidates.

Molecular Docking for Ligand-Protein Interactions

No specific molecular docking studies featuring this compound as the ligand of interest have been published.

Molecular docking simulations predict the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. This information is critical for understanding the potential biological activity of a compound. A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the active site of a target protein. The results would typically include the binding energy and a visualization of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. While this is a standard computational technique, it has not been specifically applied to this compound in any publicly accessible research.

Prediction of Drug Candidates and Insulin Stabilizers

There are no computational studies that predict this compound as a drug candidate or specifically as an insulin stabilizer.

The search for novel drug candidates often begins with large-scale virtual screening and computational predictions of a compound's pharmacokinetic and pharmacodynamic properties. While phenylboronic acids, in general, are a class of compounds with diverse biological activities, including enzyme inhibition, there is no evidence of this compound being identified as a promising drug candidate through such computational methods.

Regarding its potential as an insulin stabilizer, research on other substituted phenylboronic acids has shown promise. For instance, the conjugation of fluorinated carboxyphenylboronic acids to insulin has been explored to create glucose-responsive insulin formulations. These modified insulins can self-assemble and release active insulin in response to increasing glucose levels. By analogy, one could hypothesize that this compound might have similar potential. However, no theoretical or computational studies have been conducted to validate this hypothesis for this specific compound.

Materials Science Applications of 3 Carboxy 5 Nitrophenylboronic Acid

Preparation of Functionalized Polymers and Nanomaterials

The presence of both a carboxylic acid and a boronic acid group makes 3-Carboxy-5-nitrophenylboronic acid an excellent candidate for the functionalization of polymers and the synthesis of novel nanomaterials. The carboxylic acid group provides a convenient handle for covalent attachment to polymer backbones or surfaces through standard esterification or amidation reactions. Simultaneously, the boronic acid moiety can engage in various transformations, most notably the formation of reversible covalent bonds with diols.

This dual reactivity allows for the creation of polymers and nanomaterials with precisely engineered properties. For instance, the compound can be grafted onto polymer chains to introduce functionalities such as pH-sensitivity or the ability to bind with specific biomolecules. In the realm of nanomaterials, it can be used to modify the surface of nanoparticles, imparting new characteristics or enabling their assembly into more complex structures.

A significant application of this compound is in the preparation of bioconjugates, where it facilitates the linking of synthetic materials with biological molecules. This has implications for the development of targeted drug delivery systems and advanced diagnostic tools. The compound can also be used in the immobilization of enzymes, such as glucose oxidase and acetylcholinesterase, onto silica (B1680970) surfaces, highlighting its role in creating functional hybrid materials.

Organic Electronics Applications

While specific research detailing the extensive use of this compound in organic electronics is still emerging, its inherent properties and the known applications of similar boronic acid derivatives suggest significant potential in this area. The aromatic nature of the phenyl ring, combined with the electron-withdrawing nitro group, can influence the electronic properties of materials into which it is incorporated. Arylboronic acids are key building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for synthesizing conjugated polymers and biaryl compounds that are central to organic electronics.

These conjugated systems are the foundation of many organic electronic devices due to their ability to conduct charge. By incorporating this compound into these polymeric structures, it is possible to fine-tune their electronic characteristics, such as their energy levels (HOMO/LUMO) and charge transport capabilities. The carboxylic acid and nitro functional groups offer further avenues for modifying solubility, morphology, and intermolecular interactions within the material, all of which are critical for device performance.

Role in Organic Light-Emitting Diodes (OLEDs)

In the context of Organic Light-Emitting Diodes (OLEDs), boronic acid derivatives are being explored for various roles, including as components of emissive layers and charge-transport layers. While direct reports on the specific use of this compound in OLEDs are limited, its structural motifs are relevant to materials currently used in the field. For instance, the carbazole (B46965) moiety, often coupled using boronic acid chemistry, is a common building block in host materials for phosphorescent OLEDs.

The electron-deficient nature of the nitro-substituted phenyl ring in this compound could be advantageous in creating n-type materials for electron transport layers (ETLs) or as electron-accepting units in emissive materials. The ability to participate in cross-coupling reactions allows for its integration into complex molecular architectures designed to optimize charge injection, transport, and recombination, ultimately leading to more efficient and stable OLED devices. The functional groups also provide a means to control the solid-state packing of the molecules, which can significantly impact the photoluminescent properties of the emissive layer.

Design of Micelles and Nanoparticles

A notable application of this compound is in the design of "smart" micelles and nanoparticles that can respond to specific environmental stimuli, particularly pH changes. This is achieved by exploiting the reversible nature of the boronate ester bond formed between the boronic acid and diol-containing polymers.

In one exemplary study, this compound (referred to as CNPBA in the research) was used to create shell-crosslinked micelles from an amphiphilic dextran-block-polylactide (Dex-b-PLA) copolymer. The dextran (B179266) part of the copolymer, being rich in diol units, can form boronate esters with the boronic acid. Under neutral or basic conditions (pH 7.4), the boronic acid groups of CNPBA crosslink the dextran shells of the micelles, creating a stable nanostructure capable of encapsulating therapeutic agents. However, in an acidic environment (e.g., pH 5.0), which is characteristic of tumor microenvironments and endosomal compartments within cells, the boronate esters hydrolyze. This leads to the de-crosslinking of the micelle shell and a subsequent burst release of the encapsulated drug.

This pH-responsive behavior makes these nanoparticles highly promising for targeted cancer therapy, as they can deliver their payload specifically to the acidic environment of tumor cells, minimizing off-target effects. The research demonstrated that these CNPBA-crosslinked micelles had good cytocompatibility and could effectively deliver doxorubicin (B1662922) to cancer cells, enhancing the inhibition of cellular proliferation.

| Property of CNPBA-Dex-b-PLA Micelles | Finding |

| Formation | Self-assembly of CNPBA-modified Dex-b-PLA in aqueous solution. |

| Crosslinking Mechanism | Formation of boronate esters between CNPBA and dextran in the micelle shell. |

| Stimulus for De-crosslinking | Acidic pH (e.g., 5.0). |

| Release Mechanism | Hydrolysis of boronate esters leading to shell de-crosslinking and drug release. |

| Biocompatibility | Good cytocompatibility with over 90% cell viability in MTT assays. |

Self-Healing Materials Incorporating Boronic Acid Functionality

The dynamic nature of the boronate ester bond also makes boronic acid-functionalized materials, including those that could be synthesized using this compound, excellent candidates for the development of self-healing materials. Self-healing polymers have the intrinsic ability to repair damage and recover their original properties, which can significantly extend the lifetime and reliability of materials.

The principle behind boronic acid-based self-healing materials lies in the reversible formation and cleavage of boronate ester crosslinks within a polymer network. When the material is damaged, these dynamic covalent bonds can break and then reform across the fractured interface, effectively "healing" the material. This process can be triggered by various stimuli, such as changes in pH or the presence of water, which facilitates the bond exchange reactions.

Polymers incorporating boronic acid functionalities can be designed as hydrogels, elastomers, or plastics with self-healing capabilities. The inclusion of this compound into such a polymer system could offer additional control over the material's properties. For example, the carboxylic acid group could be used to modulate the hydrophilicity and swelling behavior of a hydrogel, while the nitro group could influence the electronic properties or intermolecular interactions within the polymer network. The reversible nature of these materials also makes them reprocessable and recyclable.

While specific research on self-healing materials incorporating this compound is not yet extensive, the foundational chemistry of boronic acids in this field provides a strong basis for its potential application in creating the next generation of smart, repairable materials.

Advanced Analytical and Spectroscopic Studies

Spectroscopic Analysis of Boronic Acid-Diol Interactions

The interaction between boronic acids and diols to form boronate esters is a cornerstone of many sensing applications. Spectroscopic methods are pivotal in elucidating the dynamics of these interactions.

UV Spectroscopy for Detection

UV-Visible spectroscopy is a valuable tool for monitoring the binding of 3-Carboxy-5-nitrophenylboronic acid with diols. The formation of a boronate ester bond can lead to a color change, which is readily detectable by UV/Vis spectroscopy. acs.org This change in the absorption spectrum upon binding allows for the qualitative and quantitative assessment of the interaction. For instance, the binding of fructose (B13574) at a pH of 8.2 can be visually observed as a color change and monitored spectroscopically. acs.org Furthermore, this interaction is often reversible, with the nanosensor being regenerable in an acidic medium. acs.org The pKa of a boronic acid, a crucial parameter influencing its interaction with diols, can be determined by monitoring the UV absorption of the molecule as a function of pH. acs.org As the boronic acid transitions from its neutral trigonal planar form to the tetrahedral boronate, a decrease in absorbance at specific wavelengths is observed, enabling the calculation of its pKa. acs.org

Fluorescence Spectroscopy in Sensing Systems

Fluorescence spectroscopy offers a highly sensitive method for studying boronic acid-diol interactions and is frequently employed in the development of sensing systems. The fluorescence properties of systems incorporating this compound can be modulated by the binding of diols.

One approach involves competitive binding assays using fluorescent dyes like Alizarin Red S (ARS). The binding of a boronic acid to ARS results in an increase in fluorescence intensity. acs.org When a competing diol is introduced, it displaces ARS from the boronic acid, leading to a decrease in fluorescence. acs.org This change in fluorescence can be used to determine the binding constants between the boronic acid and the diol. acs.org

Another innovative application involves the use of this compound-modified single-wall carbon nanotubes (SWCNTs) as near-infrared fluorescence probes for glucose detection. rsc.org In this system, the fluorescence intensity of the functionalized SWCNTs increases with increasing glucose concentration. rsc.org This method has been shown to be effective for measuring glucose in a concentration range of 0.01 mM to 0.50 mM. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) provides unparalleled capabilities for the structural analysis of molecules and their complexes. Various MS techniques have been applied to study this compound and its derivatives, particularly in the context of carbohydrate analysis.

Ion Mobility-Mass Spectrometry (IM-MS) for Structural Elucidation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This additional dimension of separation is particularly useful for distinguishing between isomers, a significant challenge in carbohydrate analysis. researchgate.netresearchgate.net

Derivatization of carbohydrates with this compound has been shown to significantly enhance the separation of isomers by IM-MS. researchgate.netresearchgate.netrsc.org In this approach, 3C5NBA is used to label vicinal hydroxyl groups on carbohydrates, which amplifies the structural differences between isomers. researchgate.netscripps.edu This derivatization leads to the formation of products with distinguishable mobility signatures, allowing for improved resolution compared to underivatized sugars. researchgate.netacs.org The reaction is rapid, with products detectable shortly after mixing the analyte with 3C5NBA. researchgate.netacs.org

Recent advancements using cyclic ion mobility (cIM) mass spectrometers have further improved the resolving power for separating these derivatized isomers. researchgate.netacs.org The combination of cIM with tandem mass spectrometry (MS/MS) allows for the unequivocal identification of the major products from the 3C5NBA carbohydrate derivatization reactions. researchgate.netresearchgate.net

Table 1: IM-MS Analysis of Carbohydrates Derivatized with this compound

| Analytical Technique | Analyte | Derivatizing Agent | Key Finding | Reference |

| Ion Mobility-Mass Spectrometry (IM-MS) | Monosaccharides and Disaccharides | This compound (3C5NBA) | Derivatization yields products with distinguishable mobility signatures, improving isomer resolution. | researchgate.net |

| Cyclic Ion Mobility-Mass Spectrometry (cIM-MS) | Monosaccharide and Disaccharide Standards | This compound (3C5NBA) | Enabled separation of all possible pairs of four monosaccharide standards and most pairs of eight disaccharide standards. | researchgate.net |

| Ion Mobility-Mass Spectrometry (IM-MS) | Carbohydrate Isomers | This compound (3C5NBA) | Multi-site derivatization leads to up to a 3-fold gain in resolution compared to previous reports. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

MALDI-MS in Glycan Analysis and Derivatization Strategies

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique widely used for the analysis of large biomolecules like glycans. While MALDI-MS itself is a powerful tool, derivatization strategies are often employed to enhance its capabilities for glycan analysis. The use of boronic acids, including 3C5NBA, as derivatizing agents can improve the analysis of carbohydrates by MALDI-MS. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. ¹H NMR spectroscopy has been used to confirm the structure of polymers and nanoparticles functionalized with this compound. For example, the successful modification of dextran (B179266) with an amino-terminated agent was confirmed by the appearance of specific proton signals in the ¹H-NMR spectrum. researchgate.net Similarly, the synthesis of telodendrimers incorporating a derivative of this compound was verified by characteristic peaks in the ¹H NMR spectra. google.com Furthermore, the regio- and stereochemistry of oligomeric acetal (B89532) linkages in glucose oligomerization have been elucidated using a combination of 1H, 13C, and 2D NMR spectroscopy. scripps.edu

Future Research Directions and Challenges

Expanding Synthetic Methodologies for Novel Derivatives

The future of 3-Carboxy-5-nitrophenylboronic acid is intrinsically linked to the development of new synthetic methods to create novel derivatives with tailored properties. While it is already a known reactant for creating biaryl compounds via Suzuki-Miyaura cross-coupling and other derivatives through reactions like copper-catalyzed chlorination, the exploration of its synthetic versatility is far from complete. sigmaaldrich.comsigmaaldrich.com

Future research will likely focus on:

Diversifying Coupling Partners: Expanding the range of aryl and heteroaryl halides used in Suzuki-Miyaura reactions to generate a wider library of biaryl derivatives. sigmaaldrich.comsigmaaldrich.com

Novel Catalytic Systems: Investigating new palladium catalysts or alternative metal catalysts to improve reaction yields, efficiency, and tolerance to various functional groups.

Stepwise Functionalization: Developing selective, stepwise reactions that modify the carboxylic acid and nitro groups to introduce additional functionalities. For instance, researchers have synthesized complex telodendrimers for drug delivery by building upon the core structure. nih.gov

A significant challenge lies in achieving regioselectivity and chemoselectivity, particularly when creating complex molecules with multiple reactive sites. Overcoming this will require the design of sophisticated protective group strategies and highly specific catalytic systems.

Enhancing Selectivity and Sensitivity in Sensing Platforms

Boronic acids, including this compound, are renowned for their ability to reversibly bind with 1,2- or 1,3-diols, a property extensively used in developing fluorescent and electrochemical sensors. rsc.orgnih.govrsc.org These sensors have been applied to detect crucial biological molecules like glucose and hydrogen peroxide. rsc.org A primary challenge, however, is the relatively poor selectivity of simple boronic acid-based sensors, which can be affected by interference from other cis-diol-containing compounds. nih.gov